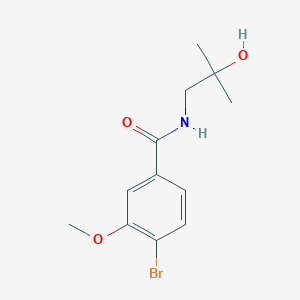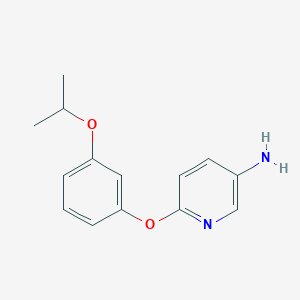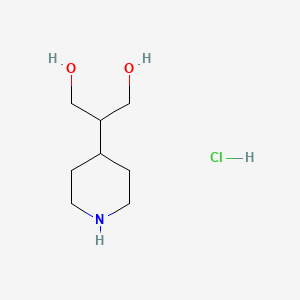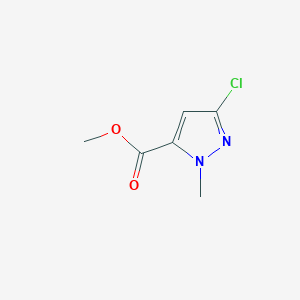![molecular formula C11H7FN4O B1403185 5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol CAS No. 1331768-96-7](/img/structure/B1403185.png)
5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol
Descripción general
Descripción
“5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol” is a compound that contains a pyrazolo[1,5-a]pyridine core . Pyrazolo[1,5-a]pyridine is one of the important cores of nitrogen ring junction heterocyclic compounds . These motifs are found to be highly used in medicinal chemistry and drug molecule production .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives has been the focus of various research . For instance, a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Molecular Structure Analysis
The molecular structure of “5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol” was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Aplicaciones Científicas De Investigación
Fluorescent Probes for Bioimaging
This compound is part of a family of pyrazolo[1,5-a]pyrimidines identified as strategic compounds for optical applications . They are particularly useful as fluorescent probes for bioimaging due to their tunable photophysical properties. These properties allow for the visualization of dynamic intracellular processes, providing insights into the complex mechanisms of life at the cellular level.
Chemosensors
The structural diversity and presence of heteroatoms make these compounds potential chemosensors . They can be used to detect the presence of ions or molecules, which is crucial in environmental monitoring and diagnostics.
Organic Light-Emitting Devices (OLEDs)
Due to their solid-state emission intensities, these compounds can be designed as emitters in OLEDs . This application is significant in the development of energy-efficient lighting and high-quality display technologies.
Photobleaching Performance
The compound exhibits excellent photobleaching performance, which is essential for prolonged imaging applications in scientific research . This characteristic ensures that the fluorescent signal remains stable over time, allowing for extended observation periods.
Synthetic Methodology
The simpler and greener synthetic methodology of these compounds, as compared to other fluorophores, makes them attractive for research applications where sustainability is a concern . This aspect is increasingly important in the context of green chemistry.
Solid-State Emitters
The ability to maintain good emission intensities in the solid state allows these compounds to be used in applications where liquid solvents are impractical . This opens up possibilities for new types of sensors and imaging devices.
Electronic Structure Analysis
The electronic structure of these compounds can be analyzed using DFT and TD-DFT calculations, which helps in understanding their optical properties . This analysis is valuable for designing compounds with specific desired characteristics for various applications.
ATR Protein Kinase Inhibition
There is potential for these compounds to act as inhibitors of ATR protein kinase . This application is particularly relevant in the field of cancer research, where ATR kinase is a target for the development of new therapeutic agents.
Mecanismo De Acción
Target of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have been used in the study of intracellular processes, chemosensors, and the progress of organic materials .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through electron transfer processes.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been used as tools for studying the dynamics of intracellular processes , suggesting that they may interact with various biochemical pathways within the cell.
Result of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications , suggesting that they may have effects on light absorption and emission at the molecular level.
Action Environment
It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties , suggesting that their action may be influenced by factors such as light intensity and wavelength.
Direcciones Futuras
Propiedades
IUPAC Name |
5-fluoro-2-pyrazolo[1,5-a]pyridin-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4O/c12-8-6-13-10(15-11(8)17)7-5-14-16-4-2-1-3-9(7)16/h1-6H,(H,13,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUBKPQSCCSFNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C3=NC=C(C(=O)N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





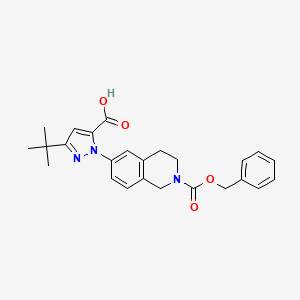

![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)
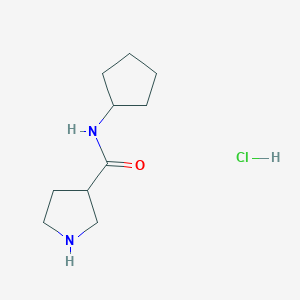
![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1403110.png)
![1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one](/img/structure/B1403111.png)
![4-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-piperidine](/img/structure/B1403112.png)
